molecular formula C18H20N2O B8180631 (R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8180631
M. Wt: 280.4 g/mol
InChI Key: YVXPCSYTPPMTHS-INIZCTEOSA-N
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Description

Crystallographic Analysis of Pyridine-Oxazoline Ligand Frameworks

The molecular architecture of (R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole features a planar chiral framework, as confirmed by single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 10.2254 Å, b = 12.2767 Å, c = 14.7404 Å, and β = 93.726°. The dihydrooxazole ring adopts a puckered conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain (Fig. 1). Key bond lengths include:

  • N1–C2: 1.311 Å (oxazoline ring)
  • C2–C3: 1.393 Å (pyridine linkage)
  • C7–C12 (tert-butyl): 1.540 Å

The pyridine and oxazoline rings form a dihedral angle of 15.04°, facilitating π-π stacking interactions in the solid state. Comparative analysis with analogous ligands reveals that the tert-butyl substituent enhances steric bulk, critical for enantioselective catalysis.

Spectroscopic Identification of Stereochemical Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ^1H NMR spectrum (CDCl₃, 600 MHz) exhibits distinct signals for the diastereotopic protons of the oxazoline ring:

  • δ 4.72–4.64 ppm (m, 1H, Ox–H)
  • δ 4.47 ppm (dd, J = 9.5, 8.5 Hz, 1H, Ox–H)
  • δ 4.27 ppm (dd, J = 8.5, 7.6 Hz, 1H, Ox–H)

The tert-butyl group resonates as a singlet at δ 1.32 ppm, while aromatic protons from the pyridine and phenyl moieties appear between δ 7.21–8.07 ppm. Enantiomeric excess (ee) of 99% was confirmed via chiral HPLC using a Daicel Chiralpak IA column.

X-ray Diffraction
SC-XRD analysis corroborates the (R)-configuration at the C4 chiral center, with Flack parameter x = 0.02(2). The absolute configuration was further validated by anomalous dispersion effects using Cu Kα radiation (λ = 1.54178 Å).

Conformational Dynamics in Solution vs. Solid-State Configurations

Variable-temperature NMR studies (298–373 K) reveal dynamic behavior in solution. The oxazoline ring undergoes pseudorotation with an energy barrier (ΔG‡) of 12.3 kcal/mol, calculated via line-shape analysis of coalescing proton signals. In contrast, solid-state SC-XRD shows a rigid conformation stabilized by:

  • C–H···π interactions between the tert-butyl C–H and pyridine ring (distance: 2.89 Å)
  • Van der Waals contacts between phenyl groups (3.42 Å)

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict two low-energy conformers in solution, differing by 1.7 kcal/mol. The major conformer (85% population) aligns with the solid-state structure, while the minor form exhibits a twisted oxazoline ring (Δφ = 23°).

Properties

IUPAC Name

(4R)-4-tert-butyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)16-12-21-17(20-16)15-11-7-10-14(19-15)13-8-5-4-6-9-13/h4-11,16H,12H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXPCSYTPPMTHS-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: This can be achieved through the cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Phenylpyridine Moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated oxazoline and a phenylpyridine boronic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylpyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nucleophiles, and bases are used under various conditions depending on the desired substitution.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylpyridine derivatives.

Scientific Research Applications

®-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a ligand in asymmetric catalysis and as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazoline ring and the phenylpyridine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Catalytic Performance

The tert-butyl and 6-phenylpyridin-2-yl groups distinguish this compound from other oxazoline ligands. Key comparisons include:

Compound Name Substituents (Oxazoline 2- and 4-positions) Catalytic Application (Metal) Enantioselectivity (%) Key Reference
(R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole 6-phenylpyridin-2-yl, tert-butyl Pd(II)-catalyzed C–H activation ~90–95% (e.g., L1 in )
(S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (L1) 5-CF3-pyridin-2-yl, tert-butyl Pd(II)-catalyzed additions >90%
(R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole 6-phenylpyridin-2-yl, isopropyl Not reported N/A
(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole 6-phenylpyridin-2-yl, benzyl Asymmetric catalysis 85–90%

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF3 in L1) enhance electrophilicity at the metal center, accelerating oxidative addition steps in catalysis .
  • Solubility : Hydrophobic substituents (tert-butyl, benzyl) reduce solubility in polar solvents, complicating reaction setup compared to ligands with methyl or fluorine substituents .

Computational Insights into Ligand Design

For example, exact exchange terms in hybrid functionals improve accuracy in modeling non-covalent interactions, which dictate enantioselectivity in catalysis .

Biological Activity

(R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, with the CAS number 2757082-75-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antifungal properties, metabolic stability, and pharmacokinetic characteristics.

Chemical Structure and Properties

The compound has a molecular formula of C18H20N2OC_{18}H_{20}N_{2}O and a molecular weight of 280.37 g/mol. Its structure features a dihydrooxazole ring and a phenylpyridine moiety, which are crucial for its biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal potential of various derivatives of 4,5-dihydrooxazole. Specifically, compounds similar to (R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole have shown promising results against fungal pathogens.

Case Study: Broad-Spectrum Antifungal Activity

A study published in Antimicrobial Agents and Chemotherapy reported that certain derivatives exhibited excellent antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 μg/mL. Additionally, these compounds were effective against Cryptococcus neoformans and Aspergillus fumigatus, with MIC values between 0.25 and 2 μg/mL .

Table 1: Antifungal Activity of Dihydrooxazole Derivatives

Compound IDTarget OrganismMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A33Aspergillus fumigatus0.5

Metabolic Stability

The metabolic stability of (R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is critical for its therapeutic application. Studies have demonstrated that derivatives such as A31 and A33 possess high metabolic stability in human liver microsomes, with half-lives of approximately 80.5 minutes and 69.4 minutes, respectively .

Pharmacokinetics

Pharmacokinetic evaluations in animal models indicate that compound A31 exhibits favorable pharmacokinetic properties, making it a candidate for further development in antifungal therapy. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for understanding the compound's behavior in biological systems.

Q & A

Basic: What are the key challenges in synthesizing (R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, and how are they addressed?

The synthesis faces challenges such as over-acylation during amide formation and inefficient cyclization . For amidation, traditional methods using acid chlorides (e.g., oxalyl chloride) led to diacylation byproducts. This was resolved by employing isobutyl chloroformate and N-methylmorpholine as activating agents, achieving high yields (). Cyclization hurdles arise due to hydrolysis sensitivity; converting intermediates to stable sulfonate esters or chlorides (e.g., mesylates, tosylates) improved cyclization efficiency. Sodium methoxide was identified as the optimal base to minimize hydrolysis during ring closure .

Advanced: How can reaction conditions be optimized to improve cyclization efficiency in oxazole-based ligand synthesis?

Cyclization efficiency depends on substrate activation , base selection , and moisture control . For example, converting the hydroxyl group to a chloride intermediate (via SOCl₂) enhances electrophilicity, facilitating nucleophilic attack. Bases like NaOH or KOH in anhydrous THF at 0°C improved conversion, but sodium methoxide further reduced hydrolysis rates. Reaction monitoring via TLC and strict exclusion of moisture are critical. Neutral silica gel chromatography (e.g., ZEOprep ECO) is recommended for purification to avoid decomposition .

Basic: What purification techniques are effective for isolating this compound, given its stability issues?

Flash chromatography using neutral silica gel (40–63 µm) is preferred to minimize ligand decomposition. Traditional silica gel with acidic sites can degrade the product, leading to ~10% loss. Pre-purification via salt formation (e.g., HBF₄) was unstable, but drying intermediates under high vacuum before cyclization improved stability. Avoid aqueous workups; instead, use anhydrous solvents and inert atmospheres during isolation .

Advanced: What role does the tert-butyl group play in the ligand’s stability and catalytic activity?

The tert-butyl group provides steric bulk, enhancing enantioselectivity in asymmetric catalysis by restricting conformational flexibility. Computational studies (DFT) suggest it stabilizes transition states via van der Waals interactions. Additionally, the group’s hydrophobicity reduces hydrolysis susceptibility compared to smaller substituents, as evidenced by slower degradation under acidic conditions .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

¹H/¹³C NMR and TLC are primary tools. Key NMR signals include:

  • Oxazole protons : δ 4.2–4.5 ppm (diastereotopic CH₂)
  • Pyridyl protons : δ 7.3–8.5 ppm (aromatic multiplet)
  • tert-butyl group : δ 1.3 ppm (singlet, 9H)
    Compare with literature data (e.g., Brunner et al., 1989) for validation. Mass spectrometry (HRMS) confirms molecular weight, while IR identifies oxazole C=N stretches (~1650 cm⁻¹) .

Advanced: How can DFT methods predict the reactivity of this ligand in catalysis?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electronic properties. Key parameters:

  • HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
  • Natural Bond Orbital (NBO) analysis to assess steric and electronic effects of the tert-butyl group.
    Benchmark against experimental thermochemical data (e.g., atomization energies) ensures accuracy. Studies using the Colle-Salvetti correlation-energy formula validated DFT predictions for similar ligands .

Basic: What decomposition pathways occur under acidic conditions?

Exposure to 3 N HCl leads to hydrolysis of the oxazole ring , forming the corresponding amide (confirmed by ¹H NMR). Decomposition is accelerated by protic solvents and elevated temperatures. Storage in anhydrous THF or dichloromethane at –20°C under argon mitigates degradation .

Advanced: What strategies mitigate hydrolysis during storage and catalytic applications?

  • Storage : Use molecular sieves in anhydrous solvents (e.g., THF, CH₂Cl₂) under inert gas.
  • Catalysis : Pre-dry substrates and solvents (e.g., over MgSO₄). In reactions requiring trace water (e.g., asymmetric catalysis), limit H₂O to ≤5 equiv.
  • Handling : Avoid prolonged exposure to humid air; use gloveboxes for sensitive steps. Sodium methoxide in dry THF stabilizes intermediates during cyclization .

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